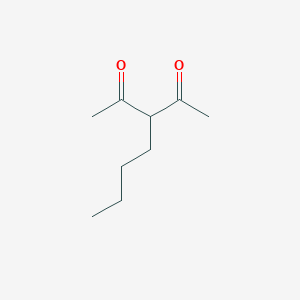

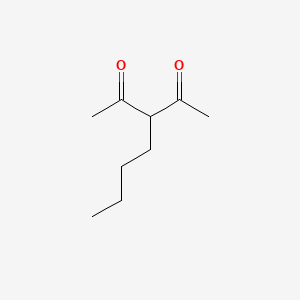

3-n-Butyl-2,4-pentanedione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-butylpentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-4-5-6-9(7(2)10)8(3)11/h9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXOOYPCIDHXGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165512 | |

| Record name | 3-Butylpentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1540-36-9 | |

| Record name | 3-Butyl-2,4-pentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1540-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butylpentane-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001540369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetyl-2-heptanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Butylpentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-butylpentane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BUTYLPENTANE-2,4-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C6N2RN9MM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-n-Butyl-2,4-pentanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-n-Butyl-2,4-pentanedione (CAS No. 1540-36-9), a substituted β-diketone. The document details its molecular structure, physicochemical characteristics, spectral data, and reactivity. A plausible experimental protocol for its synthesis via the alkylation of acetylacetone and subsequent purification is provided, based on established methodologies for similar compounds. Furthermore, this guide explores the keto-enol tautomerism inherent to its structure. Notably, a thorough review of the existing scientific literature reveals a lack of documented biological activity or established involvement in specific signaling pathways for this compound.

Chemical and Physical Properties

3-n-Butyl-2,4-pentanedione, also known as 3-acetyl-2-heptanone, is a derivative of acetylacetone with a butyl group substituted at the central carbon atom.[1] Its fundamental properties are summarized in the tables below.

Identifiers and Molecular Characteristics

| Property | Value | Reference(s) |

| IUPAC Name | 3-butylpentane-2,4-dione | [2] |

| CAS Number | 1540-36-9 | [3] |

| Molecular Formula | C₉H₁₆O₂ | [3] |

| Molecular Weight | 156.22 g/mol | [2] |

| Canonical SMILES | CCCCC(C(=O)C)C(=O)C | [2] |

| InChI Key | MBXOOYPCIDHXGH-UHFFFAOYSA-N | [2] |

Physicochemical Data

| Property | Value | Reference(s) |

| Appearance | Clear, colorless to yellow liquid | [4] |

| Density | 0.927 g/cm³ | [5] |

| Boiling Point | 101-104 °C at 10 mmHg | |

| Refractive Index | 1.447 | [5] |

| Flash Point | 101-104 °C at 10 mmHg | |

| XLogP3-AA | 1.8 | [2] |

| Topological Polar Surface Area | 34.1 Ų | [2] |

| Rotatable Bond Count | 5 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

Spectral Data

The structural elucidation of 3-n-Butyl-2,4-pentanedione is supported by various spectroscopic techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the structure of 3-n-Butyl-2,4-pentanedione. While specific spectral data can vary based on the solvent and instrument parameters, general characteristics can be inferred. The presence of both keto and enol tautomers in solution will result in distinct sets of peaks.

-

¹H NMR: Expected signals would include those for the butyl chain protons, the methyl protons of the acetyl groups, and a characteristic signal for the methine proton in the diketo form or the enolic proton.

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbons, the carbons of the butyl group, and the methyl carbons.[2]

Infrared (IR) Spectroscopy

The IR spectrum of 3-n-Butyl-2,4-pentanedione would exhibit characteristic absorption bands corresponding to its functional groups. For the keto tautomer, strong C=O stretching bands are expected around 1700-1730 cm⁻¹. The enol tautomer would show a broad O-H stretching band and a C=O stretching band at a lower frequency due to conjugation and intramolecular hydrogen bonding.

Mass Spectrometry

Mass spectrometry data for 3-n-Butyl-2,4-pentanedione indicates a molecular ion peak corresponding to its molecular weight.[1] The fragmentation pattern would be consistent with its structure, showing losses of acetyl and butyl fragments.

Chemical Reactivity and Keto-Enol Tautomerism

As a β-diketone, 3-n-Butyl-2,4-pentanedione exhibits keto-enol tautomerism. The presence of the butyl group on the central carbon influences the position of this equilibrium. Generally, increasing the steric bulk on the α-carbon of a β-diketone can shift the equilibrium towards the keto form.[6]

References

- 1. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Requirements for mammalian carboxylesterase inhibition by substituted ethane-1,2-diones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-n-Butyl-2,4-pentanedione (CAS 1540-36-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-n-Butyl-2,4-pentanedione (CAS 1540-36-9), a diketone with applications in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals. This document consolidates its chemical and physical properties, outlines a general synthesis protocol, and discusses its potential applications, with a focus on its role in research and development. While direct evidence of its biological activity and involvement in specific signaling pathways is limited in publicly available literature, its structural features suggest potential as a chelating agent and a versatile building block in medicinal chemistry.

Chemical and Physical Properties

3-n-Butyl-2,4-pentanedione is an organic compound characterized by a five-carbon chain with two carbonyl groups at the 2 and 4 positions and a butyl group attached to the 3rd carbon.[1] It is typically a colorless to pale yellow liquid with a distinct odor.[1] Its solubility in organic solvents like ethanol and ether is good, while it has limited solubility in water.[1]

| Property | Value | Reference |

| CAS Number | 1540-36-9 | [1][2][3][4][5][6] |

| Molecular Formula | C9H16O2 | [1][2][4][5][6] |

| Molecular Weight | 156.22 g/mol | [2][5][6] |

| IUPAC Name | 3-butylpentane-2,4-dione | [4][6] |

| Synonyms | 3-Acetyl-2-heptanone, 3-Butylacetylacetone, 3-Butylpentanedione-2,4 | [1][4][6] |

| Appearance | Clear colorless to yellow liquid | [1][7] |

| Boiling Point | 101-104 °C @ 17 Torr | [5] |

| Density | 0.927 g/mL | [8] |

| Refractive Index | 1.447 | [8] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

Synthesis and Experimental Protocols

The synthesis of 3-substituted-2,4-pentanediones, such as 3-n-butyl-2,4-pentanedione, is typically achieved through the alkylation of the parent dione, 2,4-pentanedione (acetylacetone).[9][10] A general protocol involves the deprotonation of acetylacetone to form a stable enolate, followed by reaction with an alkylating agent, in this case, a butyl halide.

General Experimental Protocol for Synthesis:

-

Enolate Formation: 2,4-pentanedione is reacted with a suitable base to form the acetylacetonate anion. Common bases for this purpose include sodium hydride (NaH) or sodium ethoxide (NaOEt) in an appropriate anhydrous solvent like tetrahydrofuran (THF) or ethanol. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

-

Alkylation: To the solution of the enolate, n-butyl bromide or n-butyl iodide is added dropwise. The reaction mixture is stirred, often at room temperature or with gentle heating, to facilitate the nucleophilic substitution reaction.

-

Work-up and Purification: After the reaction is complete, the mixture is typically quenched with water or a dilute acid. The product is then extracted into an organic solvent. The organic layer is washed, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), and the solvent is removed under reduced pressure. The crude product is then purified, commonly by fractional distillation under reduced pressure, to yield pure 3-n-butyl-2,4-pentanedione.

Caption: A logical workflow for the synthesis of 3-n-Butyl-2,4-pentanedione.

Analytical Characterization

The identity and purity of 3-n-Butyl-2,4-pentanedione can be confirmed using various analytical techniques:

-

Gas Chromatography (GC): Can be used to determine the purity of the final product.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.[4]

-

Infrared (IR) Spectroscopy: Can be used to identify the characteristic carbonyl (C=O) stretching frequencies of the diketone functional group.

Applications in Research and Drug Development

3-n-Butyl-2,4-pentanedione serves as a valuable intermediate in organic synthesis. Its diketone functionality allows for a variety of chemical transformations, making it a versatile building block for more complex molecules.[1][10]

-

Heterocycle Synthesis: β-diketones are common precursors for the synthesis of various heterocyclic compounds, such as pyrazoles and isoxazoles, which are important scaffolds in medicinal chemistry.[10]

-

Coordination Chemistry: The carbonyl oxygens can act as ligands, allowing the molecule to form coordination complexes with various metals.[1] These metal complexes can have interesting catalytic or biological properties.

Biological Activity and Signaling Pathways

A thorough review of the available scientific literature did not yield specific studies detailing the biological activity or the mechanism of action of 3-n-Butyl-2,4-pentanedione. While a study on 3-n-butylphthalide showed effects on the PI3K/Akt signaling pathway, it is crucial to note that this is a structurally distinct molecule, and its biological effects cannot be extrapolated to 3-n-Butyl-2,4-pentanedione.[11]

The diketone moiety present in 3-n-Butyl-2,4-pentanedione is a known structural motif in some biologically active compounds and can participate in various interactions, including metal chelation.[12] However, without specific experimental data, any discussion of its potential pharmacological effects or interaction with signaling pathways remains speculative. Further research is required to elucidate any potential biological activities of this compound.

Caption: A proposed workflow for investigating the biological activity of 3-n-Butyl-2,4-pentanedione.

Safety and Handling

According to available safety data, 3-n-Butyl-2,4-pentanedione may cause skin and serious eye irritation.[6] It is also indicated that it may cause an allergic skin reaction and may have long-lasting harmful effects on aquatic life.[6] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[13]

Conclusion

3-n-Butyl-2,4-pentanedione is a well-characterized chemical compound with established utility as a synthetic intermediate. Its chemical properties make it a versatile tool for organic chemists. For drug development professionals, its primary value currently lies in its potential as a scaffold for the synthesis of more complex, biologically active molecules. The lack of data on its specific biological activities and interactions with signaling pathways represents a significant knowledge gap and an opportunity for future research. The experimental workflows outlined in this guide provide a framework for further investigation into the synthetic and potential therapeutic applications of this compound.

References

- 1. CAS 1540-36-9: 3-Butyl-2,4-pentanedione | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-N-BUTYL-2,4-PENTANEDIONE | 1540-36-9 [chemicalbook.com]

- 4. 2,4-Pentanedione, 3-butyl- [webbook.nist.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 3-Butylpentane-2,4-dione | C9H16O2 | CID 73763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A11236.18 [thermofisher.com]

- 8. 3-n-butyl-2,4-pentanedione [stenutz.eu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. investigacion.unirioja.es [investigacion.unirioja.es]

- 11. 3-n-butylphthalide inhibits the apoptosis of nerve cells in rats with cerebral small vessel disease via the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 3-N-BUTYL-2,4-PENTANEDIONE - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure of 3-n-Butyl-2,4-pentanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 3-n-butyl-2,4-pentanedione, a substituted β-dicarbonyl compound. The document elucidates its chemical and physical properties, details its synthesis and characterization, and explores the pivotal role of keto-enol tautomerism in defining its structural landscape. This guide is intended to serve as a core resource for professionals in research, and drug development, offering detailed experimental protocols and data presented for practical application.

Introduction

3-n-Butyl-2,4-pentanedione, also known as 3-butylacetylacetone, is a derivative of acetylacetone with a butyl group substituted at the central carbon atom (C3). Its molecular formula is C9H16O2, and it has a molecular weight of 156.22 g/mol .[1] As a β-diketone, its structure and reactivity are significantly influenced by the phenomenon of keto-enol tautomerism, which dictates the equilibrium between its diketo and enol forms. Understanding this equilibrium is crucial for predicting its chemical behavior and potential biological activity.

Molecular Structure and Physicochemical Properties

The molecular structure of 3-n-butyl-2,4-pentanedione is characterized by a five-carbon chain with carbonyl groups at positions 2 and 4, and an n-butyl group attached to the third carbon. This substitution has a significant impact on the steric and electronic properties of the molecule, influencing its conformation and the equilibrium between its tautomeric forms.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, 3-n-butyl-2,4-pentanedione exists as an equilibrium mixture of two tautomeric forms: a diketo form and an enol form.[2] The presence of an alkyl substituent on the central carbon generally shifts the equilibrium towards the keto tautomer due to steric hindrance.[2] The enol form is stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring.

The equilibrium between the keto and enol forms can be influenced by several factors, including the solvent and temperature.[3][4] In non-polar solvents, the intramolecularly hydrogen-bonded enol form is often favored, whereas polar solvents can stabilize the more polar keto form.

Physicochemical Data

A summary of the key physicochemical properties of 3-n-butyl-2,4-pentanedione is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H16O2 | [1][5][6][7][8] |

| Molecular Weight | 156.22 g/mol | [1] |

| CAS Number | 1540-36-9 | [7] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 101-104 °C at 10 mmHg | |

| Density | 0.927 g/cm³ | [6] |

| Refractive Index | 1.447 | [6] |

Experimental Protocols

Synthesis of 3-n-Butyl-2,4-pentanedione

A common method for the synthesis of 3-n-butyl-2,4-pentanedione is the C-alkylation of acetylacetone.[9] The following is a generalized experimental protocol.

Materials:

-

Acetylacetone

-

Sodium ethoxide

-

1-Bromobutane

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

-

Acetylacetone is added dropwise to the sodium ethoxide solution at 0 °C with stirring.

-

1-Bromobutane is then added to the reaction mixture, which is subsequently refluxed for several hours.

-

After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield 3-n-butyl-2,4-pentanedione.

Spectroscopic Characterization

The structure of 3-n-butyl-2,4-pentanedione is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for both the keto and enol tautomers if both are present in significant amounts. For the keto form, characteristic signals include a triplet for the terminal methyl group of the butyl chain, multiplets for the methylene groups of the butyl chain, a triplet for the methine proton at C3, and a singlet for the two equivalent methyl groups of the acetyl moieties. The enol form would show a characteristic downfield signal for the enolic proton, and the signals for the butyl group and acetyl methyl groups would be shifted compared to the keto form. The relative integration of the signals for the keto and enol forms can be used to determine the equilibrium constant (Keq = [enol]/[keto]).[4][10][11]

-

¹³C NMR: The carbon NMR spectrum will also display separate signals for the keto and enol tautomers. The keto form will show two distinct carbonyl carbon signals, while the enol form will have signals for the enolic carbons and a single carbonyl carbon.

Mass Spectrometry (MS):

-

The mass spectrum of 3-n-butyl-2,4-pentanedione obtained by gas chromatography-mass spectrometry (GC-MS) would show a molecular ion peak (M+) at m/z = 156.[7] Common fragmentation patterns for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.[12][13][14] Expected fragments would correspond to the loss of alkyl and acyl groups.

Molecular Geometry

| Parameter | Keto Tautomer (Predicted) | Enol Tautomer (Predicted) |

| C=O Bond Length | ~1.22 Å | ~1.25 Å (C=O), ~1.33 Å (C-OH) |

| C-C Bond Length (backbone) | ~1.52 Å (C2-C3), ~1.52 Å (C3-C4) | ~1.45 Å (C2-C3), ~1.38 Å (C3-C4) |

| C-C-C Bond Angle (backbone) | ~112° | ~120° |

| O-H Bond Length (enol) | N/A | ~0.97 Å |

| Intramolecular H-bond (O-H···O) | N/A | ~1.6 - 1.8 Å |

Biological Activity and Applications

While specific details on the biological activity of 3-n-butyl-2,4-pentanedione are limited, related 3-alkyl-substituted β-dicarbonyl compounds have been investigated for various biological activities. For instance, some 3-alkylpyridine alkaloids, which share a substituted alkyl chain feature, have shown modest antibiotic activity. The versatile chelating ability of the acetylacetonate ligand, derived from the deprotonation of the enol form, makes these compounds interesting for applications in coordination chemistry and catalysis.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of 3-n-butyl-2,4-pentanedione. The interplay of its chemical composition and the dynamic equilibrium of keto-enol tautomerism are fundamental to its properties and reactivity. The presented data and experimental protocols offer a valuable resource for scientists and researchers engaged in the study and application of β-dicarbonyl compounds. Further investigation into the specific biological activities of this molecule could unveil new opportunities in drug discovery and development.

References

- 1. 3-Butylpentane-2,4-dione | C9H16O2 | CID 73763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Keto-Enol Tautomerism [thecatalyst.org]

- 3. researchgate.net [researchgate.net]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. PubChemLite - 3-n-butyl-2,4-pentanedione (C9H16O2) [pubchemlite.lcsb.uni.lu]

- 6. 3-n-butyl-2,4-pentanedione [stenutz.eu]

- 7. 2,4-Pentanedione, 3-butyl- [webbook.nist.gov]

- 8. Page loading... [guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]

- 11. CH362: Keto-Enol Equilibration [sites.science.oregonstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. scienceready.com.au [scienceready.com.au]

An In-depth Technical Guide to the 1H NMR Spectrum of 3-n-Butyl-2,4-pentanedione

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-n-butyl-2,4-pentanedione, a beta-dicarbonyl compound that exhibits significant keto-enol tautomerism. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and quantitative analysis.

Introduction

3-n-Butyl-2,4-pentanedione exists as an equilibrium mixture of its keto and enol tautomers. This dynamic equilibrium is readily observable by 1H NMR spectroscopy, as the rate of interconversion is slow on the NMR timescale.[1] Consequently, the spectrum displays distinct sets of signals for both forms. The position of this equilibrium and the corresponding signal intensities are influenced by factors such as the solvent and temperature.[2][3]

Keto-Enol Tautomerism

The equilibrium between the keto and enol forms of 3-n-butyl-2,4-pentanedione is a central feature of its chemistry. The intramolecular hydrogen bond in the enol form contributes to its stability.

Caption: Keto-enol tautomerism of 3-n-butyl-2,4-pentanedione.

1H NMR Data Presentation

The following table summarizes the expected 1H NMR spectral data for the keto and enol tautomers of 3-n-butyl-2,4-pentanedione. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz). The data is compiled based on typical values for beta-dicarbonyl compounds and spectral data of analogous structures.

| Assignment (Keto Form) | Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH3 (acetyl) | a | ~2.20 | s | - | 6H |

| -CH (on C3) | b | ~3.60 | t | ~7.5 | 1H |

| -CH2- (butyl) | c | ~1.80 | m | - | 2H |

| -CH2- (butyl) | d | ~1.30 | m | - | 2H |

| -CH3 (butyl) | e | ~0.90 | t | ~7.3 | 3H |

| Assignment (Enol Form) | Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OH (enol) | f | ~16.5 | br s | - | 1H |

| -CH3 (acetyl) | g | ~2.00 | s | - | 6H |

| -CH2- (butyl) | h | ~2.15 | t | ~7.5 | 2H |

| -CH2- (butyl) | i | ~1.45 | m | - | 2H |

| -CH3 (butyl) | j | ~0.95 | t | ~7.3 | 3H |

Note: The exact chemical shifts and the ratio of keto to enol tautomers are dependent on the solvent, concentration, and temperature.

Structural Representation with Proton Labeling

The following diagram illustrates the molecular structure of both tautomers with the protons labeled according to the data table.

Caption: Labeled protons of 3-n-butyl-2,4-pentanedione tautomers.

Experimental Protocol for 1H NMR Analysis

This section outlines a detailed methodology for acquiring the 1H NMR spectrum of 3-n-butyl-2,4-pentanedione.

1. Sample Preparation:

-

Solvent Selection: Chloroform-d (CDCl3) is a common choice for routine 1H NMR of organic molecules. For studying the solvent effect on the keto-enol equilibrium, other deuterated solvents such as acetone-d6, benzene-d6, or dimethyl sulfoxide-d6 (DMSO-d6) can be used.[2]

-

Concentration: Prepare a solution of approximately 5-10 mg of 3-n-butyl-2,4-pentanedione in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Most deuterated solvents for NMR spectroscopy are available with TMS already added.

-

Procedure:

-

Weigh the sample accurately and transfer it to a clean, dry NMR tube.

-

Add the deuterated solvent containing TMS to the NMR tube using a pipette.

-

Cap the NMR tube and gently agitate it to ensure the sample is completely dissolved.

-

2. NMR Instrument Parameters:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is sufficient.

-

Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis. For quantitative analysis of the keto-enol ratio, a longer relaxation delay (e.g., 5 times the longest T1) is necessary to ensure full relaxation of all protons.

-

Acquisition Time (at): An acquisition time of 2-4 seconds is standard.

-

Spectral Width (sw): A spectral width of approximately 18 ppm should be sufficient to cover the range from TMS to the enolic proton.

-

3. Data Processing and Analysis:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0 ppm.

-

Integration: Integrate the signals corresponding to the distinct protons of the keto and enol forms. The ratio of the tautomers can be determined by comparing the integrals of corresponding signals (e.g., the methyl protons of the acetyl groups).

Logical Workflow for Spectral Analysis

The following workflow outlines the steps from sample preparation to the determination of the tautomeric ratio.

Caption: Workflow for 1H NMR analysis of 3-n-butyl-2,4-pentanedione.

This guide provides a foundational understanding of the 1H NMR spectrum of 3-n-butyl-2,4-pentanedione. For precise quantitative studies, it is recommended to perform experiments under carefully controlled conditions of temperature and concentration.

References

In-Depth Technical Guide to the ¹³C NMR Analysis of 3-n-Butyl-2,4-pentanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-n-butyl-2,4-pentanedione. The focus is on the interpretation of the spectral data in the context of the compound's inherent keto-enol tautomerism, a crucial aspect for its characterization and understanding its reactivity.

Introduction

3-n-Butyl-2,4-pentanedione is a β-diketone that, like many related compounds, exists as a dynamic equilibrium between its keto and enol tautomeric forms in solution. This equilibrium is fundamental to its chemical properties and is readily observable by ¹³C NMR spectroscopy. The analysis of the spectrum provides direct insight into the electronic environment of each carbon atom in both tautomers, offering valuable structural information.

Keto-Enol Tautomerism

The equilibrium between the diketo and enol forms of 3-n-butyl-2,4-pentanedione is a key feature influencing its ¹³C NMR spectrum. The presence of two distinct sets of signals corresponds to the carbon atoms in each tautomer. The relative integration of these signals can be used to determine the equilibrium constant (Keq) in a given solvent.

Caption: Keto-enol tautomerism of a β-diketone.

¹³C NMR Spectral Data

Due to the proprietary nature of spectral databases, the experimental ¹³C NMR chemical shift data for 3-n-butyl-2,4-pentanedione is not publicly available in the initial search results. However, based on established chemical shift ranges for analogous compounds, a predicted spectrum can be constructed. The following table summarizes the expected chemical shifts for both the keto and enol tautomers.

| Carbon Atom | Tautomer | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (Proton Coupled) |

| C1 | Keto & Enol | ~14 | q |

| C2 | Keto | ~29 | t |

| C3 | Keto | ~30 | t |

| C4 | Keto | ~24 | t |

| C5 | Keto | ~205 | s |

| C6, C8 | Keto | ~30 | q |

| C7 | Keto | ~65 | d |

| C1' | Enol | ~14 | q |

| C2' | Enol | ~29 | t |

| C3' | Enol | ~30 | t |

| C4' | Enol | ~24 | t |

| C5', C9' | Enol | ~190 | s |

| C6', C8' | Enol | ~25 | q |

| C7' | Enol | ~100 | s |

Signal Assignment and Interpretation

The assignment of the predicted signals is based on general principles of ¹³C NMR spectroscopy and data from similar β-dicarbonyl compounds.

-

Carbonyl Carbons (C5, C5', C9'): The carbonyl carbons of the keto form are expected to resonate at a lower field (~205 ppm) compared to the enolic carbonyls (~190 ppm) due to the deshielding effect of the double bond.

-

Enolic Carbons (C7'): The vinylic carbon of the enol form (C7') is expected to appear around 100 ppm.

-

Methine Carbon (C7): The methine carbon of the keto form, situated between two carbonyl groups, is significantly deshielded and appears around 65 ppm.

-

Butyl Group Carbons (C1-C4 and C1'-C4'): The signals for the n-butyl group in both tautomers will be found in the aliphatic region (10-40 ppm). The chemical shifts will be subtly different between the two forms due to the different electronic environments.

-

Methyl Carbons (C6, C8, C6', C8'): The methyl carbons attached to the carbonyl groups will also resonate in the aliphatic region, with slight variations between the keto and enol forms.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

A standard experimental protocol for obtaining a high-quality ¹³C NMR spectrum of 3-n-butyl-2,4-pentanedione is as follows:

-

Sample Preparation: Dissolve approximately 50-100 mg of 3-n-butyl-2,4-pentanedione in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The choice of solvent can influence the keto-enol equilibrium.[1][2]

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the ¹³C probe.

-

Lock the field using the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the expected chemical shift range.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration if quantitative analysis is desired.

-

Number of Scans: Depending on the sample concentration and instrument sensitivity, 128 to 1024 scans are typically acquired to achieve a good signal-to-noise ratio.

-

Temperature: Maintain a constant temperature (e.g., 298 K) as the keto-enol equilibrium can be temperature-dependent.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Reference the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

Integrate the signals corresponding to the keto and enol tautomers for quantitative analysis.

-

Workflow for ¹³C NMR Analysis

The following diagram illustrates the workflow for the ¹³C NMR analysis of 3-n-butyl-2,4-pentanedione.

Caption: Experimental and analytical workflow.

Conclusion

The ¹³C NMR analysis of 3-n-butyl-2,4-pentanedione is a powerful tool for its structural elucidation. The spectrum provides a clear picture of the keto-enol tautomerism, allowing for the identification and quantification of both forms. A thorough understanding of the factors influencing chemical shifts and a robust experimental protocol are essential for accurate and reliable results in research and development settings.

References

Mass Spectrometry of 3-n-Butyl-2,4-pentanedione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 3-n-butyl-2,4-pentanedione, a beta-diketone of interest in various chemical and pharmaceutical research areas. This document details its electron ionization (EI) mass spectrum, proposes a fragmentation pathway, and outlines a general experimental protocol for its analysis.

Introduction to the Mass Spectrometry of β-Diketones

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. When subjected to electron ionization (EI), organic molecules like 3-n-butyl-2,4-pentanedione undergo fragmentation, producing a unique pattern of ions. The analysis of this fragmentation pattern provides valuable insights into the molecule's structure. For β-diketones, fragmentation is often dictated by the presence of the two carbonyl groups and the nature of the substituent at the α-carbon.

Electron Ionization Mass Spectrum of 3-n-Butyl-2,4-pentanedione

The electron ionization mass spectrum of 3-n-butyl-2,4-pentanedione (C₉H₁₆O₂) reveals a characteristic pattern of fragment ions. The molecular ion peak ([M]⁺•) is observed at a mass-to-charge ratio (m/z) of 156, consistent with its molecular weight.[1] The spectrum is dominated by several key fragment ions resulting from specific cleavage events.

Quantitative Data Summary

The prominent ions observed in the 70 eV electron ionization mass spectrum of 3-n-butyl-2,4-pentanedione are summarized in the table below. The base peak, the most abundant ion, is observed at m/z 43.

| m/z | Relative Intensity (%) | Proposed Ion Structure/Fragment |

| 43 | 100 | [CH₃CO]⁺ |

| 57 | 45 | [C₄H₉]⁺ or [CH₃CO-CH₂]⁺ |

| 71 | 35 | [M - C₄H₉O]⁺ |

| 85 | 50 | [M - C₄H₉]⁺ |

| 99 | 15 | [M - C₃H₇O]⁺ |

| 113 | 20 | [M - CH₃CO]⁺ |

| 156 | 5 | [C₉H₁₆O₂]⁺• (Molecular Ion) |

Data is compiled from the NIST WebBook.[1]

Proposed Fragmentation Pathway

The fragmentation of 3-n-butyl-2,4-pentanedione under electron ionization can be rationalized through a series of characteristic cleavage reactions common to ketones and β-diketones.[2][3] The primary fragmentation modes include α-cleavage and McLafferty rearrangement.

A significant fragmentation pathway involves the cleavage of the C-C bond adjacent to the carbonyl groups (α-cleavage). This leads to the formation of stable acylium ions. The loss of a butyl radical from the molecular ion results in the ion at m/z 99. A subsequent loss of a methyl group gives rise to the ion at m/z 85. The most abundant fragment, the acetyl cation ([CH₃CO]⁺) at m/z 43, is formed by cleavage of the bond between the carbonyl carbon and the α-carbon.

Caption: Proposed fragmentation pathway of 3-n-butyl-2,4-pentanedione.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following provides a general methodology for the acquisition of an electron ionization mass spectrum of 3-n-butyl-2,4-pentanedione.

Instrumentation

A gas chromatograph coupled to a mass spectrometer (GC-MS) is the preferred instrument for the analysis of volatile compounds like 3-n-butyl-2,4-pentanedione. The gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer.

Sample Preparation

A dilute solution of 3-n-butyl-2,4-pentanedione in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared. The concentration should be optimized to avoid overloading the GC column and the mass spectrometer, typically in the range of 10-100 µg/mL.

Gas Chromatography Parameters

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry Parameters

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV[1]

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-200

-

Solvent Delay: A suitable solvent delay should be set to prevent the solvent peak from entering the mass spectrometer.

Caption: General experimental workflow for GC-MS analysis.

Conclusion

The electron ionization mass spectrum of 3-n-butyl-2,4-pentanedione provides a clear molecular ion and a series of characteristic fragment ions that are instrumental in its identification and structural elucidation. The fragmentation is dominated by α-cleavages leading to the formation of stable acylium ions. The experimental protocol outlined provides a robust method for obtaining high-quality mass spectra for this and similar compounds, which is essential for researchers in the fields of chemistry and drug development.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 3-n-Butyl-2,4-pentanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive overview of the IR spectroscopy of 3-n-Butyl-2,4-pentanedione, a β-diketone of interest in various chemical and pharmaceutical applications. A key feature of this compound is its existence as a dynamic equilibrium of keto and enol tautomers, a phenomenon readily explored through vibrational spectroscopy. This document details the characteristic IR absorption frequencies of both tautomeric forms, provides a standardized experimental protocol for spectral acquisition, and presents the underlying principles through logical diagrams.

Introduction to the IR Spectroscopy of β-Diketones

β-Diketones, such as 3-n-Butyl-2,4-pentanedione, are characterized by the presence of two carbonyl groups separated by a single carbon atom. This structural motif facilitates a fascinating chemical property known as keto-enol tautomerism. The molecule can exist as a diketo form, with two distinct carbonyl groups, or as an enol form, where a proton has transferred from the central carbon to one of the carbonyl oxygens, resulting in a hydroxyl group and a carbon-carbon double bond. This equilibrium is a critical aspect of the molecule's reactivity and physicochemical properties.

Infrared spectroscopy is particularly well-suited for studying this tautomerism because the keto and enol forms possess distinct vibrational modes that give rise to characteristic absorption bands in the IR spectrum. By analyzing the positions and intensities of these bands, researchers can gain insights into the predominant tautomeric form under specific conditions.

Keto-Enol Tautomerism of 3-n-Butyl-2,4-pentanedione

The equilibrium between the keto and enol forms of 3-n-Butyl-2,4-pentanedione is a dynamic process. The enol form is stabilized by the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the remaining carbonyl oxygen, creating a six-membered ring-like structure.

Caption: Keto-enol tautomerism of 3-n-Butyl-2,4-pentanedione.

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines the procedure for obtaining a high-quality IR spectrum of liquid 3-n-Butyl-2,4-pentanedione using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.

3.1. Materials and Equipment

-

FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

-

3-n-Butyl-2,4-pentanedione sample

-

Pipette or dropper

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

3.2. Experimental Workflow

Caption: Generalized workflow for ATR-FTIR spectroscopy.

3.3. Step-by-Step Procedure

-

Instrument Preparation: Ensure the FTIR spectrometer and computer are powered on and the appropriate software is running.

-

Background Spectrum:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or acetone and allow it to dry completely.

-

Record a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, water vapor).

-

-

Sample Application:

-

Using a clean pipette, place a small drop of 3-n-Butyl-2,4-pentanedione onto the center of the ATR crystal. Ensure the crystal is fully covered by the sample.

-

-

Spectrum Acquisition:

-

Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the mid-IR range, from 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing:

-

The acquired spectrum should be baseline corrected to ensure all peaks originate from the zero-absorbance line.

-

Use the software's peak-picking function to identify the wavenumbers of the absorption maxima.

-

-

Cleaning:

-

After the measurement, carefully clean the ATR crystal with a solvent-moistened wipe to remove all traces of the sample.

-

Data Presentation: Characteristic IR Absorption Bands

While a definitive, peer-reviewed IR spectrum for 3-n-Butyl-2,4-pentanedione is not widely published, the expected absorption frequencies can be reliably inferred from the spectra of closely related β-diketones, such as 3-ethyl-2,4-pentanedione, and general knowledge of group frequencies in IR spectroscopy.[1][2] The n-butyl group is not expected to significantly alter the vibrational frequencies associated with the core diketone and enol functionalities.

The following table summarizes the key vibrational modes and their expected wavenumber ranges for the keto and enol tautomers of 3-n-Butyl-2,4-pentanedione.

| Vibrational Mode | Tautomer | Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch | Enol | 3200 - 2400 | Broad, Medium | The broadness is due to strong intramolecular hydrogen bonding. This band is a hallmark of the enol form.[3] |

| C-H stretch (sp³ C-H) | Both | 3000 - 2850 | Strong | Arises from the C-H bonds of the butyl and methyl groups. |

| C=O stretch (asymmetric & symmetric) | Keto | 1730 - 1700 | Strong | The presence of two distinct carbonyl peaks (or a broadened single peak) is characteristic of the diketo form.[2] |

| C=O stretch (conjugated) | Enol | 1640 - 1580 | Strong | The carbonyl frequency is lowered due to conjugation with the C=C bond and involvement in hydrogen bonding.[1][2] |

| C=C stretch | Enol | ~1600 | Medium-Strong | Often overlaps with the enol C=O stretching band. |

| C-H bend (CH₂ and CH₃) | Both | 1470 - 1370 | Medium | Bending vibrations of the alkyl groups. |

| C-O stretch | Enol | 1300 - 1200 | Strong | Associated with the C-O single bond of the enol form. |

Interpretation and Conclusion

The IR spectrum of 3-n-Butyl-2,4-pentanedione provides a clear fingerprint of its tautomeric equilibrium. The presence of a broad absorption band in the 3200-2400 cm⁻¹ region, coupled with strong absorptions around 1600 cm⁻¹, is definitive evidence for the predominance of the enol tautomer. Conversely, the observation of sharp, intense peaks in the 1730-1700 cm⁻¹ range would indicate a significant population of the keto form.

For professionals in drug development and scientific research, understanding the tautomeric state of β-diketones is crucial as it governs their chelation properties, reactivity, and biological activity. IR spectroscopy offers a rapid, non-destructive, and highly informative method for this characterization. The methodologies and data presented in this guide provide a solid foundation for the analysis of 3-n-Butyl-2,4-pentanedione and related compounds.

References

An In-Depth Technical Guide to the Synthesis Mechanism of 3-n-Butyl-2,4-pentanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-n-butyl-2,4-pentanedione, a valuable β-diketone intermediate. The core of this synthesis lies in the C-alkylation of 2,4-pentanedione (acetylacetone). This document details the reaction mechanism, experimental protocols, quantitative data, and potential side reactions, offering a thorough resource for professionals in chemical synthesis and drug development.

Core Synthesis: C-Alkylation of 2,4-Pentanedione

The primary method for synthesizing 3-n-butyl-2,4-pentanedione is the alkylation of the enolate of 2,4-pentanedione with a butyl halide, typically 1-bromobutane. The reaction proceeds via a nucleophilic substitution (SN2) mechanism.

Reaction Scheme

The overall reaction can be summarized as follows:

Mechanistic Pathway

The synthesis of 3-n-butyl-2,4-pentanedione involves two key steps:

-

Enolate Formation: 2,4-Pentanedione is deprotonated by a base at the α-carbon (the carbon between the two carbonyl groups) to form a resonance-stabilized enolate ion. The acidity of these α-hydrogens (pKa ≈ 9 in DMSO) allows for the use of a variety of bases.

-

Nucleophilic Attack: The resulting enolate acts as a nucleophile and attacks the electrophilic carbon of the butyl halide (e.g., 1-bromobutane) in an SN2 reaction, forming the C-C bond and displacing the halide ion.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 3-n-butyl-2,4-pentanedione based on literature procedures.

| Parameter | Value | Reference |

| Reactants | ||

| 2,4-Pentanedione | 1.0 equivalent | --INVALID-LINK-- |

| 1-Bromobutane | 1.0-1.2 equivalents | --INVALID-LINK-- |

| Base (e.g., K₂CO₃) | 1.0-1.5 equivalents | --INVALID-LINK-- |

| Solvent | Acetone or DMF | [1] |

| Reaction Conditions | ||

| Temperature | Reflux (Acetone: ~56°C) | --INVALID-LINK-- |

| Reaction Time | 4.5 - 20 hours | [2] |

| Product | ||

| Yield | 64-77% | --INVALID-LINK-- |

| Boiling Point | 84-86 °C at 6 mmHg | --INVALID-LINK-- |

| Refractive Index (n_D²⁵) | 1.4422–1.4462 | --INVALID-LINK-- |

Experimental Protocols

The following is a representative experimental protocol adapted from a procedure for a similar alkylation of 2,4-pentanedione.

Materials

-

2,4-Pentanedione

-

1-Bromobutane

-

Anhydrous Potassium Carbonate

-

Acetone (anhydrous)

-

Dichloromethane

-

Saturated Sodium Chloride Solution (brine)

-

Anhydrous Magnesium Sulfate

Procedure

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-pentanedione, 1-bromobutane, and anhydrous potassium carbonate in anhydrous acetone.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

Purification: Purify the crude product by vacuum distillation to obtain 3-n-butyl-2,4-pentanedione as a colorless liquid.

Side Reactions and Considerations

While C-alkylation is the desired pathway, two main side reactions can occur:

-

O-Alkylation: The enolate ion is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. Reaction at the oxygen atom leads to the formation of an enol ether, an O-alkylated product. The ratio of C- to O-alkylation is influenced by several factors, including the solvent, the counter-ion, and the alkylating agent. Generally, polar aprotic solvents and harder alkylating agents favor O-alkylation, while polar protic solvents and softer alkylating agents favor C-alkylation.

-

Dialkylation: If a second α-hydrogen is present on the mono-alkylated product, it can be deprotonated by the base and undergo a second alkylation, leading to a dialkylated product. The extent of dialkylation can be minimized by using a stoichiometric amount of base and by adding the alkylating agent slowly.

Spectroscopic Data

The identity and purity of the synthesized 3-n-butyl-2,4-pentanedione can be confirmed by various spectroscopic methods.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the butyl group (triplet, sextet, sextet, triplet) and the methyl groups of the pentanedione backbone (singlet). A signal for the methine proton will also be present. |

| ¹³C NMR | Resonances for the carbonyl carbons, the α-carbon, and the carbons of the butyl group and the methyl groups. |

| IR | Strong absorption bands corresponding to the C=O stretching of the ketone groups. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of 3-n-butyl-2,4-pentanedione (156.22 g/mol ). |

This technical guide provides a foundational understanding of the synthesis of 3-n-butyl-2,4-pentanedione. For specific applications, further optimization of the reaction conditions may be necessary to maximize yield and purity.

References

An In-depth Technical Guide to the Reactivity of 3-n-Butyl-2,4-pentanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 3-n-Butyl-2,4-pentanedione, a C-alkylated derivative of acetylacetone. The document details its synthesis, key chemical properties, and characteristic reactions, including its tautomeric equilibrium, formation of heterocyclic compounds, and role as a chelating ligand. While specific applications in drug development for this compound are not extensively documented, this guide explores the known biological activities of the broader class of β-diketones, suggesting potential areas for future research and application. Detailed experimental protocols for the synthesis of 3-n-Butyl-2,4-pentanedione and its subsequent reaction to form a pyrazole derivative are provided, alongside tabulated quantitative data and visualizations of key chemical processes.

Introduction

3-n-Butyl-2,4-pentanedione, also known as 3-butylacetylacetone, is a β-dicarbonyl compound that belongs to the class of 1,3-diketones. Its structure, featuring a butyl group at the central carbon (α-carbon) of the 2,4-pentanedione backbone, imparts specific physical and chemical properties that influence its reactivity. Like other β-diketones, it is a versatile intermediate in organic synthesis, primarily due to the acidity of its α-protons (in the parent diketone) and its existence as a mixture of keto and enol tautomers. This guide will delve into the fundamental aspects of its reactivity, supported by experimental data and protocols.

Physicochemical Properties

A summary of the key physicochemical properties of 3-n-Butyl-2,4-pentanedione is presented in Table 1. This data is crucial for its handling, characterization, and application in various chemical reactions.

| Property | Value | Reference |

| CAS Number | 1540-36-9 | [1][2] |

| Molecular Formula | C₉H₁₆O₂ | [1][2] |

| Molecular Weight | 156.22 g/mol | [1][3] |

| Appearance | Clear colorless to yellow liquid | [4] |

| Density | 0.927 g/cm³ | [5] |

| Refractive Index | 1.447 | [5] |

| Boiling Point | Not specified | |

| Melting Point | Not specified |

Core Reactivity

Keto-Enol Tautomerism

A fundamental characteristic of β-diketones is their existence in a dynamic equilibrium between the keto and enol forms. The enol form is stabilized by intramolecular hydrogen bonding and conjugation of the double bond with the remaining carbonyl group. The presence of a substituent on the central carbon atom, as in 3-n-butyl-2,4-pentanedione, influences this equilibrium.

References

- 1. Page loading... [guidechem.com]

- 2. 3-N-BUTYL-2,4-PENTANEDIONE | 1540-36-9 [chemicalbook.com]

- 3. 3-Butylpentane-2,4-dione | C9H16O2 | CID 73763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-n-Butyl-2,4-pentanedione, 98% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 3-n-butyl-2,4-pentanedione [stenutz.eu]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazoles using 3-n-Butyl-2,4-pentanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals, agrochemicals, and advanced materials. Their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties, make them a focal point in drug discovery and development.[1][2] A versatile and straightforward method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[3][4]

This document provides detailed application notes and experimental protocols for the synthesis of 4-butyl-3,5-dimethylpyrazole from 3-n-Butyl-2,4-pentanedione and hydrazine. It also includes a protocol for the synthesis of the starting material, 3-n-Butyl-2,4-pentanedione, and discusses the significance of pyrazole-containing drugs by illustrating the signaling pathways of Celecoxib and Sildenafil.

Synthesis of 4-Butyl-3,5-dimethylpyrazole

The reaction of 3-n-Butyl-2,4-pentanedione with hydrazine hydrate yields 4-butyl-3,5-dimethylpyrazole. This reaction is a classic example of the Knorr pyrazole synthesis.

Reaction Scheme:

Experimental Protocol 1: Synthesis of 4-Butyl-3,5-dimethylpyrazole

This protocol is adapted from established procedures for the synthesis of 3,5-dimethylpyrazole.[5]

Materials:

-

3-n-Butyl-2,4-pentanedione (1.0 eq)

-

Hydrazine hydrate (50-60% aqueous solution, 1.1 eq)

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-n-Butyl-2,4-pentanedione (1.0 eq) in ethanol (5-10 mL per gram of dione).

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

-

Slowly add hydrazine hydrate (1.1 eq) to the stirred solution. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-butyl-3,5-dimethylpyrazole.

Data Presentation

Table 1: Reaction Parameters and Expected Outcomes for the Synthesis of 4-Butyl-3,5-dimethylpyrazole

| Parameter | Value | Reference/Comment |

| Starting Material | 3-n-Butyl-2,4-pentanedione | CAS: 1540-36-9[6] |

| Reagent | Hydrazine Hydrate | --- |

| Solvent | Ethanol | --- |

| Catalyst | Glacial Acetic Acid | --- |

| Reaction Temperature | Reflux | Approx. 78 °C |

| Reaction Time | 2-4 hours | Monitor by TLC |

| Expected Yield | 85-95% | Based on analogous reactions[5] |

| Product | 4-Butyl-3,5-dimethylpyrazole | --- |

| Appearance | Colorless to pale yellow oil/solid | --- |

Table 2: Spectroscopic Data for 4-Butyl-3,5-dimethylpyrazole (Predicted/Typical)

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~12.0 (br s, 1H, NH), 2.2-2.3 (s, 6H, 2 x CH₃), 2.1-2.2 (t, 2H, -CH₂-), 1.3-1.5 (m, 2H, -CH₂-), 1.2-1.3 (m, 2H, -CH₂-), 0.8-0.9 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~145 (C3, C5), ~115 (C4), ~30 (-CH₂-), ~29 (-CH₂-), ~22 (-CH₂-), ~14 (-CH₃), ~11 (2 x CH₃) |

| Mass Spectrometry (EI) | m/z (%): 152 (M⁺) |

Note: The exact chemical shifts may vary. These are estimated values based on analogous structures.[7][8]

Synthesis of the Starting Material: 3-n-Butyl-2,4-pentanedione

The starting material can be synthesized by the alkylation of 2,4-pentanedione.

Experimental Protocol 2: Synthesis of 3-n-Butyl-2,4-pentanedione

This protocol is based on the general procedure for the C-alkylation of β-dicarbonyl compounds.

Materials:

-

2,4-Pentanedione (1.0 eq)

-

1-Bromobutane (1.1 eq)

-

Potassium carbonate (1.5 eq), anhydrous

-

Acetone, anhydrous

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous potassium carbonate (1.5 eq) and anhydrous acetone.

-

Add 2,4-pentanedione (1.0 eq) to the suspension.

-

Add 1-bromobutane (1.1 eq) and heat the mixture to reflux for 12-24 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Wash the solid residue with acetone.

-

Combine the filtrate and washings and remove the acetone under reduced pressure.

-

The resulting crude oil can be purified by vacuum distillation to yield pure 3-n-Butyl-2,4-pentanedione.

Data Presentation

Table 3: Physicochemical Properties of 3-n-Butyl-2,4-pentanedione

| Property | Value | Reference |

| CAS Number | 1540-36-9 | [6] |

| Molecular Formula | C₉H₁₆O₂ | [9] |

| Molecular Weight | 156.22 g/mol | [9] |

| Appearance | Colorless liquid | [10] |

| Boiling Point | ~195-197 °C | --- |

| Density | ~0.927 g/cm³ | [10] |

Applications in Drug Development: Signaling Pathways of Pyrazole-Containing Drugs

The pyrazole scaffold is a key component in many blockbuster drugs. Understanding their mechanism of action at a molecular level is crucial for drug development professionals.

Celecoxib (Celebrex®)

Celecoxib is a selective COX-2 inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID).[11][12] Its selectivity for COX-2 over COX-1 reduces the risk of gastrointestinal side effects.[13]

Caption: Mechanism of action of Celecoxib via selective inhibition of the COX-2 pathway.[14]

Sildenafil (Viagra®)

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[15][16] It is widely used for the treatment of erectile dysfunction and pulmonary hypertension.[1]

References

- 1. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]

- 2. name-reaction.com [name-reaction.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. scribd.com [scribd.com]

- 6. Page loading... [guidechem.com]

- 7. 3,5-Dimethylpyrazole | C5H8N2 | CID 6210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3-Butylpentane-2,4-dione | C9H16O2 | CID 73763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-n-butyl-2,4-pentanedione [stenutz.eu]

- 11. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of COX-2 pathway as a potential prophylaxis against arthrofibrogenesis in a rabbit model of joint contracture - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 16. PDE-5 Inhibitors (Sildenafil, Vardenafil, Tadalafil) Mnemonic for USMLE [pixorize.com]

Application Notes and Protocols: Preparation of Isoxazoles from 3-n-Butyl-2,4-pentanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazoles are a prominent class of five-membered heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. The isoxazole scaffold is a key structural motif in a variety of commercially available drugs, exhibiting a wide range of biological activities, including anti-inflammatory, antibiotic, and antipsychotic properties. The synthesis of substituted isoxazoles is, therefore, a critical area of research for the discovery of new therapeutic agents.

A common and effective method for the synthesis of 3,5-disubstituted isoxazoles is the cyclocondensation reaction of a β-diketone with hydroxylamine.[1] This approach, a variation of the Paal-Knorr synthesis, provides a straightforward route to the isoxazole core. This document provides detailed protocols for the preparation of 4-n-butyl-3,5-dimethylisoxazole from 3-n-butyl-2,4-pentanedione and hydroxylamine hydrochloride.

Reaction Principle

The synthesis proceeds via the reaction of the diketone with hydroxylamine, which initially forms a mono-oxime intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic isoxazole ring. The n-butyl group at the 3-position of the pentanedione is retained at the 4-position of the resulting isoxazole.

Data Presentation

While specific experimental data for the synthesis of 4-n-butyl-3,5-dimethylisoxazole is not widely published, the following table presents expected and typical data for the synthesis of 4-alkyl-3,5-dimethylisoxazoles based on analogous reactions.

| Parameter | Expected Value/Data |

| Starting Material | 3-n-Butyl-2,4-pentanedione |

| Reagent | Hydroxylamine Hydrochloride |

| Product | 4-n-Butyl-3,5-dimethylisoxazole |

| Molecular Formula | C₉H₁₅NO |

| Molecular Weight | 153.22 g/mol |

| Typical Yield | 75-90% |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, ppm) | δ ~2.3 (s, 3H, CH₃), ~2.4 (s, 3H, CH₃), ~2.2 (t, 2H, CH₂), ~1.4 (m, 2H, CH₂), ~1.3 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ ~165 (C), ~160 (C), ~115 (C), ~30 (CH₂), ~25 (CH₂), ~22 (CH₂), ~14 (CH₃), ~12 (CH₃), ~11 (CH₃) |

| IR (neat, cm⁻¹) | ~2950 (C-H), ~1600 (C=N), ~1450 (C=C) |

| MS (EI, m/z) | [M]⁺ at 153 |

Experimental Protocols

Materials and Equipment:

-

3-n-Butyl-2,4-pentanedione

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or other suitable base

-

Ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-n-butyl-2,4-pentanedione (1.0 eq) in ethanol.

-

Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq). The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.

-

Reaction: Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add water and extract the product with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-n-butyl-3,5-dimethylisoxazole.

-

If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.

-

Visualizations

Caption: Reaction pathway for the synthesis of 4-n-butyl-3,5-dimethylisoxazole.

Caption: Experimental workflow for the preparation of 4-n-butyl-3,5-dimethylisoxazole.

Conclusion

The synthesis of 4-n-butyl-3,5-dimethylisoxazole from 3-n-butyl-2,4-pentanedione and hydroxylamine hydrochloride is a robust and efficient method for preparing this substituted isoxazole. The provided protocol, based on well-established chemical principles for analogous transformations, offers a reliable pathway for researchers in drug discovery and organic synthesis to access this and related compounds. The versatility of the isoxazole scaffold ensures its continued importance in the development of novel therapeutics.

References

Application Notes and Protocols for 3-n-Butyl-2,4-pentanedione as a Ligand in Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-n-butyl-2,4-pentanedione as a versatile ligand for forming metal complexes with potential applications in catalysis and medicinal chemistry. The following sections detail the synthesis, characterization, and potential biological activities of these complexes, supported by experimental protocols and tabulated data for key parameters.

Introduction to 3-n-Butyl-2,4-pentanedione

3-n-Butyl-2,4-pentanedione, also known as 3-butylacetylacetone, is a β-diketone that can act as a bidentate ligand, coordinating to a central metal ion through its two oxygen atoms to form a stable six-membered chelate ring. The presence of the n-butyl group at the 3-position influences the steric and electronic properties of the resulting metal complexes, potentially enhancing their solubility in organic solvents and modulating their reactivity and biological activity.

Synthesis of Metal Complexes

Metal complexes of 3-n-butyl-2,4-pentanedione can be synthesized through the reaction of the ligand with a suitable metal salt in the presence of a base. The base deprotonates the β-diketone to form the corresponding enolate, which then coordinates to the metal ion.

General Synthesis Workflow

Caption: General workflow for the synthesis of metal complexes with 3-n-butyl-2,4-pentanedione.

Experimental Protocol: Synthesis of Bis(3-n-butyl-2,4-pentanedionato)copper(II) [Cu(3-butyl-acac)₂]

This protocol is adapted from procedures for similar copper(II) β-diketonate complexes.

Materials:

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

3-n-Butyl-2,4-pentanedione

-

Sodium acetate

-

Methanol

-

Distilled water

Procedure:

-

Dissolve copper(II) chloride dihydrate (1.0 mmol) in 20 mL of distilled water in a 100 mL round-bottom flask.

-

In a separate beaker, dissolve 3-n-butyl-2,4-pentanedione (2.0 mmol) in 15 mL of methanol.

-

Slowly add the ligand solution to the copper(II) chloride solution with constant stirring.

-

Prepare a solution of sodium acetate (2.0 mmol) in 10 mL of distilled water and add it dropwise to the reaction mixture. A precipitate should form.

-

Continue stirring the mixture at room temperature for 1 hour to ensure complete reaction.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid product with small portions of cold distilled water and then with a small amount of cold methanol.

-

Dry the product in a desiccator over anhydrous calcium chloride.

Characterization of Metal Complexes

The synthesized metal complexes can be characterized using various spectroscopic and analytical techniques to confirm their structure and purity.

| Technique | Expected Observations for [Cu(3-butyl-acac)₂] |

| FT-IR Spectroscopy | Disappearance of the broad O-H stretch from the enol form of the ligand. Appearance of new bands corresponding to the Cu-O stretching vibrations (typically in the 400-600 cm⁻¹ region). Shift of the C=O and C=C stretching vibrations upon coordination. |

| UV-Vis Spectroscopy | A broad d-d transition band in the visible region (e.g., ~650-700 nm for a d⁹ Cu(II) complex in a pseudo-octahedral or square planar geometry). Ligand-to-metal charge transfer (LMCT) bands in the UV region. |

| Magnetic Susceptibility | For a d⁹ Cu(II) complex, the magnetic moment is expected to be around 1.73 B.M., corresponding to one unpaired electron. |

| Elemental Analysis | The experimentally determined percentages of C, H, and O should match the calculated values for the proposed formula. |

Potential Applications in Drug Development

Metal complexes of β-diketones have shown promise as antimicrobial and anticancer agents. The chelation of the metal ion can enhance the therapeutic properties of the ligand.

Antimicrobial Activity

While specific data for 3-n-butyl-2,4-pentanedione complexes is limited, studies on similar copper(II) β-diketonate complexes have demonstrated activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves the disruption of the bacterial cell membrane and inhibition of essential enzymes.

Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening

-

Prepare nutrient agar plates and inoculate them with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

-

Create wells (6 mm in diameter) in the agar using a sterile cork borer.

-